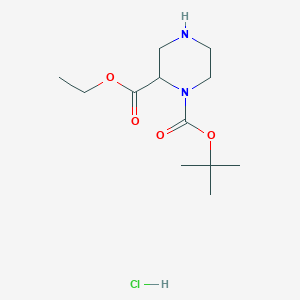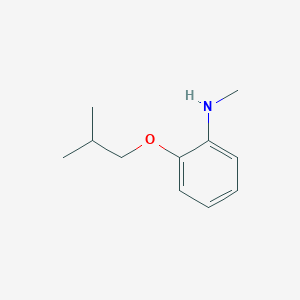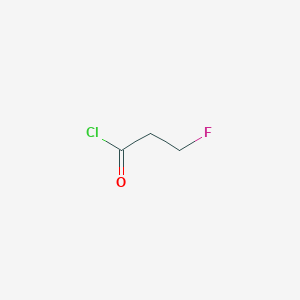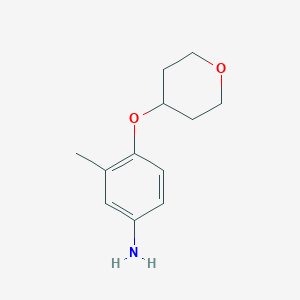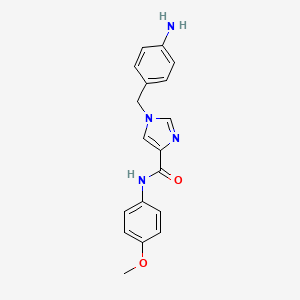
4-Bromo-2-cloro-3-(trifluorometil)piridina
Descripción general
Descripción
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula is C6H3BrF3N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are influenced by the presence of a fluorine atom and a pyridine in their structure . The compound has a molecular weight of 226.0 .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), incluyendo “4-Bromo-2-cloro-3-(trifluorometil)piridina”, son ampliamente utilizados en la industria agroquímica. El principal uso de los derivados de TFMP es la protección de los cultivos contra plagas . Fluazifop-butilo fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP también se utilizan en la industria farmacéutica . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, se ha concedido la aprobación de comercialización a dos productos que contienen la parte TFMP . Estos productos se utilizan para diversas aplicaciones de sanidad animal .
Aplicaciones en la Ciencia de Materiales
“this compound” también se puede utilizar como precursor para la fabricación de diversos materiales como polímeros, colorantes y cristales líquidos . Su anillo de piridina puede servir como un grupo funcional para unir otras moléculas, y sus grupos cloro y trifluorometilo pueden mejorar la solubilidad y la estabilidad de los productos finales .
Síntesis de Aminopiridinas
Este compuesto se puede utilizar como reactivo para la preparación de aminopiridinas mediante reacciones de aminación .
Ligando Catalítico para el Acoplamiento Oxidativo
Puede servir como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos mediante acoplamiento oxidativo aeróbico de xileno catalizado por paladio .
Estas son solo algunas de las muchas aplicaciones potenciales de “this compound”. Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina contribuyen a las actividades biológicas de los derivados de TFMP . Se espera que se descubran muchas aplicaciones novedosas de TFMP en el futuro .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing the activities of these targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that this compound can be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridines are known to affect various biochemical pathways in their applications in the agrochemical and pharmaceutical industries .
Result of Action
It’s known that trifluoromethylpyridines can have various effects at the molecular and cellular level, depending on their specific applications in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that the compound can cause severe skin burns and eye damage and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors .
Safety and Hazards
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection is recommended when handling this chemical .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to be involved in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The interactions between 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
The effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinase enzymes, which play a pivotal role in cell signaling and regulation . Additionally, 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine can alter gene expression patterns, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful . Understanding these dosage effects is crucial for determining the safe and effective use of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine in therapeutic applications.
Metabolic Pathways
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels within cells . The specific enzymes that metabolize 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is critical for its role in biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVFHYZDXBXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)
